2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Overview
Description
2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroimidazo[1,2-a]pyrimidine core.
Mechanism of Action
Mode of Action
It is known that pyrimidinamine derivatives inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species, which can lead to cell death.
Biochemical Pathways
The biochemical pathways affected by 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine are likely related to its inhibition of mitochondrial complex I. This inhibition can disrupt the electron transport chain, a crucial component of cellular respiration. The disruption of this pathway can lead to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell death .
Pharmacokinetics
The presence of the trifluoromethyl group in the molecule could potentially enhance its metabolic stability and bioavailability .
Biochemical Analysis
Biochemical Properties
2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine plays a significant role in biochemical reactions, particularly in the context of its antitumor activity. This compound has been shown to interact with enzymes such as ubiquitin-specific protease 7 (USP7), where it binds within the hydrophobic pocket of the enzyme . The interaction with USP7 suggests that this compound may influence the ubiquitination process, which is crucial for protein degradation and regulation within cells.
Cellular Effects
The effects of this compound on various cell types have been studied, particularly its impact on tumor cells. This compound exhibits antiproliferative activity against several human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . It influences cell function by inducing apoptosis and cell cycle arrest, thereby inhibiting tumor cell growth. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its antitumor properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of enzymes such as epidermal growth factor receptor (EGFR), inhibiting their activity . This inhibition leads to the disruption of downstream signaling pathways that are essential for cell proliferation and survival. Additionally, the compound’s interaction with USP7 suggests a role in modulating protein ubiquitination, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that the compound maintains its antiproliferative activity over extended periods, suggesting potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that lower doses of the compound exhibit significant antitumor activity without causing adverse effects . Higher doses may lead to toxicity and adverse reactions, highlighting the importance of dosage optimization for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism may affect metabolic flux and metabolite levels, contributing to its overall biochemical activity
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy. Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Materials Science:
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Bis(trifluoromethyl)phenyl)-pyrimidine: This compound also contains a trifluoromethyl group and a pyrimidine core, but with different substitution patterns.
2-(2,4-Difluorophenyl)-pyrimidine: Similar in structure but with difluoromethyl groups instead of trifluoromethyl.
Uniqueness
2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine is unique due to its specific trifluoromethyl substitution and the tetrahydroimidazo[1,2-a]pyrimidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)10-5-2-1-4-9(10)11-8-19-7-3-6-17-12(19)18-11/h1-2,4-5,8H,3,6-7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYZKJDMRVZBDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CN2C1)C3=CC=CC=C3C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143867 | |
Record name | Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-2-[2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799420-85-1 | |
Record name | Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-2-[2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799420-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-2-[2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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